Cas no 2138284-50-9 (4-(2,5-diethoxyphenyl)morpholin-3-one)
4-(2,5-diethoxyphenyl)morpholin-3-one Chemical and Physical Properties
Names and Identifiers
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- 4-(2,5-diethoxyphenyl)morpholin-3-one
- EN300-1085983
- 2138284-50-9
-
- Inchi: 1S/C14H19NO4/c1-3-18-11-5-6-13(19-4-2)12(9-11)15-7-8-17-10-14(15)16/h5-6,9H,3-4,7-8,10H2,1-2H3
- InChI Key: UQETZUOIYQJUQW-UHFFFAOYSA-N
- SMILES: O1CC(N(C2C=C(C=CC=2OCC)OCC)CC1)=O
Computed Properties
- Exact Mass: 265.13140809g/mol
- Monoisotopic Mass: 265.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 48Ų
4-(2,5-diethoxyphenyl)morpholin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1085983-0.05g |
4-(2,5-diethoxyphenyl)morpholin-3-one |
2138284-50-9 | 95% | 0.05g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1085983-0.1g |
4-(2,5-diethoxyphenyl)morpholin-3-one |
2138284-50-9 | 95% | 0.1g |
$1019.0 | 2023-10-27 | |
| Enamine | EN300-1085983-0.25g |
4-(2,5-diethoxyphenyl)morpholin-3-one |
2138284-50-9 | 95% | 0.25g |
$1065.0 | 2023-10-27 | |
| Enamine | EN300-1085983-0.5g |
4-(2,5-diethoxyphenyl)morpholin-3-one |
2138284-50-9 | 95% | 0.5g |
$1111.0 | 2023-10-27 | |
| Enamine | EN300-1085983-1.0g |
4-(2,5-diethoxyphenyl)morpholin-3-one |
2138284-50-9 | 1g |
$1157.0 | 2023-06-10 | ||
| Enamine | EN300-1085983-2.5g |
4-(2,5-diethoxyphenyl)morpholin-3-one |
2138284-50-9 | 95% | 2.5g |
$2268.0 | 2023-10-27 | |
| Enamine | EN300-1085983-5.0g |
4-(2,5-diethoxyphenyl)morpholin-3-one |
2138284-50-9 | 5g |
$3355.0 | 2023-06-10 | ||
| Enamine | EN300-1085983-10.0g |
4-(2,5-diethoxyphenyl)morpholin-3-one |
2138284-50-9 | 10g |
$4974.0 | 2023-06-10 | ||
| Enamine | EN300-1085983-1g |
4-(2,5-diethoxyphenyl)morpholin-3-one |
2138284-50-9 | 95% | 1g |
$1157.0 | 2023-10-27 | |
| Enamine | EN300-1085983-5g |
4-(2,5-diethoxyphenyl)morpholin-3-one |
2138284-50-9 | 95% | 5g |
$3355.0 | 2023-10-27 |
4-(2,5-diethoxyphenyl)morpholin-3-one Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 4-(2,5-diethoxyphenyl)morpholin-3-one
Professional Introduction to Compound with CAS No. 2138284-50-9 and Product Name: 4-(2,5-diethoxyphenyl)morpholin-3-one
The compound with the CAS number 2138284-50-9 and the product name 4-(2,5-diethoxyphenyl)morpholin-3-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 4-(2,5-diethoxyphenyl)morpholin-3-one incorporates a morpholine moiety linked to a diethoxyphenyl group, which suggests a rich chemical diversity that can be exploited for therapeutic purposes.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel pharmaceutical agents. The morpholine ring, a prominent feature in 4-(2,5-diethoxyphenyl)morpholin-3-one, is known for its ability to enhance the bioavailability and metabolic stability of drug molecules. This structural motif has been extensively studied for its role in modulating various biological pathways, making it a valuable scaffold for designing new therapeutic agents.
The diethoxyphenyl group in 4-(2,5-diethoxyphenyl)morpholin-3-one contributes to the compound's overall lipophilicity and electronic properties, which are critical factors in determining its interaction with biological targets. This feature has prompted researchers to investigate its potential as an intermediate in synthesizing more complex molecules with enhanced pharmacological activity. The combination of these two functional groups makes 4-(2,5-diethoxyphenyl)morpholin-3-one a promising candidate for further exploration in drug discovery.
Recent studies have highlighted the importance of structurally diverse compounds in addressing complex diseases. The chemical library enriched by derivatives of 4-(2,5-diethoxyphenyl)morpholin-3-one has shown promise in preclinical models for various therapeutic indications. Researchers have been particularly interested in its potential as an antiviral and anti-inflammatory agent. The morpholine ring's ability to interact with enzymes and receptors has been leveraged to develop molecules that can modulate inflammatory responses and viral replication.
The synthesis of 4-(2,5-diethoxyphenyl)morpholin-3-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions. These techniques have enabled the efficient production of large quantities of the compound for further characterization and testing.
One of the most compelling aspects of 4-(2,5-diethoxyphenyl)morpholin-3-one is its versatility as a building block for more complex drug candidates. By modifying different parts of its structure, chemists can generate a wide range of derivatives with tailored pharmacological properties. This flexibility has allowed researchers to explore various therapeutic avenues, from oncology to neurology. The compound's unique scaffold provides a foundation for designing molecules that can interact with multiple targets simultaneously, potentially leading to synergistic therapeutic effects.
In conclusion, 4-(2,5-diethoxyphenyl)morpholin-3-one (CAS No. 2138284-50-9) represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and potential applications in drug development make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in addressing some of the most challenging medical conditions facing society today.
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